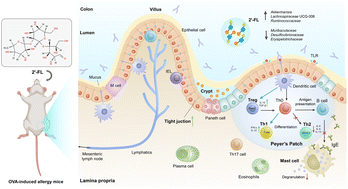2′-Fucosyllactose alleviates OVA-induced food allergy in mice by ameliorating intestinal microecology and regulating the imbalance of Th2/Th1 proportion†
Food & Function Pub Date: 2023-11-11 DOI: 10.1039/D3FO03272H
Abstract
Food allergy (FA) has become a prominent problem in public health. 2′-Fucosyllactose (2′-FL) was reported to alleviate FA symptoms; however, the regulatory mechanism is still unclear. This study evaluated the 2′-FL antiallergic potential in an ovalbumin (OVA)-sensitized mouse model and explored the systemic effects of 2′-FL on gut microecology and the intestinal immune barrier. The results showed that 2′-FL alleviated allergy symptoms, decreased serum allergic indicator levels, enhanced the intestinal barrier, and attenuated low-grade inflammation. The up-regulation of G protein-coupled receptors (GPRs) was associated with higher levels of short-chain fatty acids (SCFAs) in 2′-FL intervention mice. 2′-FL also improved the intestinal microbiota diversity and increased the abundance of Akkermansia, Lachnospiraceae UCG-006, and Ruminococcaceae while suppressing Muribaculaceae, Desulfovibrionaceae, and Erysipelotrichaceae. Additionally, 2′-FL ameliorated the imbalance of Th2/Th1, mainly by decreasing Th2-type immune response and enhanced CD4 + Foxp3 + Treg immunoreaction. These results suggest that 2′-FL restores intestinal barrier defects, gut microbiota disorder, and immune impairment while alleviating ovalbumin-induced allergic symptoms in FA mice.


Recommended Literature
- [1] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [2] Contents and Highlights in Chemical Science
- [3] Energized nitro-substituted azoles through ether bridges†
- [4] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [5] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [6] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
- [7] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [8] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [9] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [10] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†

Journal Name:Food & Function
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 113305-56-9









